molecular formula C8H6FNO2 B2435512 4-Fluoro-2-isocyanato-1-methoxybenzene CAS No. 148624-86-6

4-Fluoro-2-isocyanato-1-methoxybenzene

Cat. No.: B2435512
CAS No.: 148624-86-6
M. Wt: 167.139
InChI Key: XJLIJWMMIGSMED-UHFFFAOYSA-N
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Description

4-Fluoro-2-isocyanato-1-methoxybenzene is an organic compound with the molecular formula C8H6FNO2. It is characterized by the presence of a fluorine atom, an isocyanate group, and a methoxy group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-isocyanato-1-methoxybenzene typically involves the reaction of 4-fluoro-2-nitroanisole with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which is then converted to the isocyanate by elimination of hydrogen chloride. The reaction conditions usually require a temperature range of 0-50°C and an inert atmosphere to prevent the decomposition of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled conditions to maximize yield and minimize the formation of by-products. The final product is purified using distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-isocyanato-1-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.

    Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used. The reactions require a catalyst such as aluminum chloride or iron(III) chloride.

    Hydrolysis: The reaction is carried out in the presence of water or aqueous acid or base at room temperature.

Major Products Formed

    Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

4-Fluoro-2-isocyanato-1-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of enzyme inhibitors and probes for studying biological processes.

    Medicine: It is used in the synthesis of potential drug candidates for the treatment of various diseases.

    Industry: It is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-isocyanato-1-methoxybenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-isocyanato-1-methoxybenzene: Similar structure but with different positions of the fluorine and isocyanate groups.

    4-Fluoro-1-isocyanato-2-methoxybenzene: Similar structure but with different positions of the methoxy and isocyanate groups.

    3-Fluoro-4-methylphenyl isocyanate: Contains a methyl group instead of a methoxy group.

Uniqueness

4-Fluoro-2-isocyanato-1-methoxybenzene is unique due to the specific positioning of the fluorine, isocyanate, and methoxy groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various chemical synthesis processes and research applications.

Properties

IUPAC Name

4-fluoro-2-isocyanato-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c1-12-8-3-2-6(9)4-7(8)10-5-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLIJWMMIGSMED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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